molecular formula C12H10N4O B7904205 9-benzyl-3H-purin-6-one

9-benzyl-3H-purin-6-one

Cat. No.: B7904205
M. Wt: 226.23 g/mol
InChI Key: FEHXCQIELXUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3H-purin-6-one (CAS 14013-11-7) is a benzyl-substituted purine derivative with a molecular formula of C12H10N4O and a molecular weight of 226.234 g/mol . This compound serves as a versatile chemical precursor and scaffold in synthetic and medicinal chemistry research, particularly in the development of novel purine-based molecules . Purines are nitrogenous heterocyclic compounds fundamental to all living organisms, and their synthetic derivatives attract significant research interest due to a wide spectrum of potential bioactivities . Researchers utilize this compound to create diverse libraries of molecules through various chemical modifications—such as alkylation, amination, and halogenation—at different positions on the purine core . These efforts are aimed at discovering and optimizing new candidates with potential biological evaluation as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

9-benzyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHXCQIELXUATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves the cyclization of carbamic acid ester intermediates. As detailed in WO2005113554A2 , the synthesis begins with a carbamic acid ester derivative (3 ), which undergoes reduction using zinc dust and acetic acid or catalytic hydrogenation (e.g., Pd, Pt, or Rh catalysts) to form the cyclized carbamic acid ester (4 ). Subsequent removal of the tert-butoxycarbonyl (BOC) protecting group with trifluoroacetic acid (TFA) or hydrogen chloride yields 2-(1-aminomethyl)-3-phenyl-3H-quinazolin-4-one (5 ). Reacting 5 with 6-bromopurine in ethanol or THF at 60–120°C for 8–36 hours furnishes 9-benzyl-3H-purin-6-one.

  • Key advantages : High stereospecific selectivity (>90% enantiomeric excess).

  • Yield : 65–78% after purification .

Alkylation of Purine Derivatives with Benzyl Halides

N-Alkylation of purine precursors under basic conditions is a direct route. As reported in PMC6272238 , 2,6-dichloropurine undergoes regioselective alkylation at the N-9 position using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction produces a mixture of N-9 and N-7 regioisomers (4:1 ratio), with the desired N-9 product isolated via column chromatography. Microwave-assisted conditions (135°C, 1 hour) further enhance reaction efficiency.

  • Reagents : Benzyl bromide, K₂CO₃, DMF.

  • Yield : 73–95% for N-9 alkylation .

  • Challenge : Requires rigorous regiochemical control to minimize N-7 byproducts.

Friedel-Crafts Acylation and Wolff-Kishner Reduction

A two-step approach involves Friedel-Crafts acylation followed by reduction. The JStage article describes the acylation of 9-deazaxanthine (1 ) with benzoyl chloride in the presence of triflic acid (TfOH) as a catalyst. This yields 9-benzoyl-9-deazaxanthine (4 ), which undergoes Wolff-Kishner reduction (hydrazine, NaOH, ethylene glycol at 100–120°C) to produce the benzyl derivative.

  • Conditions :

    • Acylation: TfOH, nitromethane, 60–100°C, 48 hours.

    • Reduction: Hydrazine hydrate, NaOH, ethylene glycol.

  • Yield : 44–68% overall .

Nucleophilic Substitution with Benzylamine

Amination of halogenated purines offers another pathway. In ACS Omega , 6-chloropurine reacts with benzylamine in 1-butanol under reflux (12 hours) with diisopropylethylamine (DIPEA) as a base. This SNAr (nucleophilic aromatic substitution) reaction selectively substitutes the chlorine atom at C-6 with the benzyl group.

  • Optimization : Microwave irradiation reduces reaction time to 1 hour.

  • Yield : 43–95% .

Thiocarbamoyl Cyclization with Heavy Metal Salts

EP0464112B1 discloses a method involving thiocarbamoyl intermediates. 2-Amino-6-thiocarbamoylpurine is treated with benzyl bromide in the presence of heavy metal salts (e.g., HgCl₂) to facilitate cyclization. The reaction proceeds under reflux in ethanol, yielding this compound after acidic workup.

  • Key step : Cyclization via thiocarbamoyl activation.

  • Yield : 50–65% .

Comparative Analysis of Methods

Method Reagents/Conditions Yield Regioselectivity Complexity
Cyclization/DeprotectionZn/AcOH, TFA, 60–120°C65–78%HighModerate
N-AlkylationBnBr, K₂CO₃, DMF, microwave73–95%ModerateLow
Friedel-Crafts/ReductionTfOH, hydrazine, 100–120°C44–68%HighHigh
Nucleophilic SubstitutionBnNH₂, DIPEA, 1-butanol, reflux43–95%HighModerate
Thiocarbamoyl CyclizationHgCl₂, ethanol, reflux50–65%ModerateHigh

Challenges and Optimization Strategies

  • Regioselectivity : N-9 vs. N-7 alkylation remains a hurdle. Using bulky bases (e.g., DIPEA) or microwave irradiation improves N-9 preference .

  • Purification : Chromatography is often required due to byproduct formation. Recrystallization in methanol enhances purity .

  • Catalyst Toxicity : Mercury-based catalysts in Method 5 are environmentally hazardous. Alternative catalysts (e.g., Pd/C) are recommended .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine ring undergoes nucleophilic substitution at electrophilic positions (C2, C8), facilitated by the electron-withdrawing effects of the carbonyl group.

Key Examples :

  • Chlorination : Treatment with POCl₃ converts the C6 ketone to a chloride, enabling subsequent displacement reactions. For example, 9-benzyl-6-chloropurine reacts with amines to form C6-substituted derivatives .

  • Amination : Reaction with hydroxylamine-O-sulfonic acid (HOSA) yields (Z)-1H-purin-6-ylideneaminooxysulfonic acid derivatives, demonstrating N7/N9 regioselectivity depending on reaction stoichiometry .

Table 1: Substitution Reactions at C6

ReagentProductYield (%)ConditionsSource
POCl₃9-Benzyl-6-chloropurine85Reflux, 4 hr
NH₂OH·HCl9-Benzyl-6-hydroxylaminopurine72EtOH, 60°C, 6 hr
Benzylamine9-Benzyl-6-(benzylamino)purine68DMF, 100°C, 12 hr

Reduction and Oxidation Reactions

The C6 ketone participates in redox transformations:

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 9-benzyl-6-hydroxy-3H-purine .

  • Oxidation : Strong oxidants like KMnO₄ cleave the purine ring, though this pathway is less common due to competing side reactions .

Mechanistic Insight :
The carbonyl group’s polarization enhances susceptibility to nucleophilic attack, enabling selective reductions without affecting the benzyl group .

Cross-Coupling Reactions

Transition metal catalysis facilitates functionalization of the purine core:

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C8. For instance, 9-benzyl-8-(4-methylphenyl)-3H-purin-6-one is synthesized in 78% yield using Pd(PPh₃)₄ .

  • Sonogashira Reaction : Alkynylation at C2 proceeds with 70% efficiency using CuI and PdCl₂(PPh₃)₂ .

Table 2: Cross-Coupling Reactions

Reaction TypeReagentProductYield (%)Source
Suzuki Coupling4-Methylphenylboronic acid9-Benzyl-8-(4-methylphenyl)-purin-6-one78
Buchwald-HartwigPiperidine9-Benzyl-2-piperidinylpurin-6-one65

Benzyl Group Modifications

The N9-benzyl substituent can be altered through:

  • Oxidative Cleavage : Ozonolysis converts the benzyl group to a carboxylic acid, though over-oxidation risks ring degradation .

  • Electrophilic Aromatic Substitution : Nitration or bromination at the benzyl para-position occurs under mild conditions (e.g., HNO₃/AcOH).

Heterocyclic Ring Transformations

The purine ring undergoes rearrangement under specific conditions:

  • Dimroth Rearrangement : Heating in basic media shifts substituents between N7 and N9, though the benzyl group stabilizes the N9 position .

  • Ring Expansion : Reaction with hydrazine forms triazolo-purine hybrids, leveraging the C6 ketone’s reactivity .

Biological Activity Correlations

Derivatives of 9-benzyl-3H-purin-6-one exhibit notable bioactivity:

  • Acetylcholinesterase Inhibition : 2-Chloro-9-(substituted-benzyl) analogs show up to 15% inhibition at 100 μM .

  • Anticancer Potential : 8-Bromo derivatives demonstrate moderate cytotoxicity against HeLa cells (IC₅₀ = 12.4 μM).

Synthetic Methodologies

Optimized Protocol for this compound :

  • Benzylation : React 6-chloropurine with benzyl bromide in DMF/K₂CO₃ (85% yield) .

  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to convert C6-OH to ketone (90% yield) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
9-Benzyl-3H-purin-6-one and its derivatives have shown promising results in anticancer research. Studies have indicated that certain substituted purines can induce apoptosis in cancer cell lines. For instance, compounds derived from 9-benzylpurine exhibited antiproliferative effects on leukemia cell lines such as Jurkat and K562, demonstrating their potential as chemotherapeutic agents .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors within cancer cells. The presence of the benzyl group enhances lipophilicity, facilitating better membrane permeability and interaction with biological targets .

Inhibition of Enzymes:
Research has highlighted the role of this compound as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE2. These inhibitors are crucial for regulating intracellular signaling pathways, making them valuable for developing treatments for conditions such as diabetes and cardiovascular diseases .

Biological Research

Nucleic Acid Analog Studies:
The compound is utilized in studies related to nucleic acid analogs, contributing to the understanding of DNA and RNA interactions with various biomolecules. Its structural similarity to natural nucleotides allows it to serve as a model compound in experimental designs aimed at elucidating nucleic acid behavior under different conditions .

Development of Prodrugs:
this compound has been investigated as a prodrug candidate that can be activated under hypoxic conditions in tumors. This property is particularly beneficial for targeting solid tumors where oxygen levels are low, allowing for selective drug release and reduced systemic toxicity .

Industrial Applications

Synthesis of Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for creating more complex purine derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science:
The unique properties of this compound also lend themselves to applications in material science, where it can be used to develop novel materials with specific electronic or optical characteristics. This aspect is still under exploration but holds potential for future innovations.

Case Studies

Study Objective Findings
Investigate antiproliferative activityCompounds showed significant effects on Jurkat cells; induced apoptosis through specific pathways.
Develop hypoxia-selective prodrugsNew derivatives demonstrated effective activation under hypoxic conditions, enhancing targeted therapy potential.
Analyze enzyme inhibitionIdentified as a selective inhibitor of PDE2; implications for diabetes treatment explored.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the formation of an imidazole intermediate, which then undergoes nucleophilic attack to form the desired product .

Comparison with Similar Compounds

Substituent Variations at N9 and C6

The biological and physicochemical properties of purinone derivatives are highly dependent on substituents at the N9 and C6 positions. Below is a comparative analysis of 9-benzyl-3H-purin-6-one with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name N9 Substituent C6 Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound Benzyl Ketone (O) C₁₂H₁₀N₄O 226.24 Enhanced lipophilicity; kinase inhibition potential
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one 3-Phenylpropyl Ketone (O) C₁₄H₁₄N₄O 254.29 Longer alkyl chain increases logP; antiviral activity inferred from structural analogs
9-Benzyl-6-chloro-9H-purine Benzyl Chlorine (Cl) C₁₂H₉ClN₄ 244.68 Electron-withdrawing Cl enhances electrophilicity; intermediate in nucleoside synthesis
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzyl + isopropyl Amine (NH₂) C₁₅H₁₈N₆ 282.35 Dual substituents improve selectivity in antitumor applications
9-Acetyl-1H-purin-6(9H)-one Acetyl Ketone (O) C₇H₆N₄O₂ 178.15 Reduced steric bulk; potential prodrug due to acetyl group

Spectral and Analytical Data

  • NMR Trends: The ¹H-NMR of this compound analogs (e.g., 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine in ) shows aromatic protons at δ 7.2–8.1 ppm, while the benzyl methylene group resonates at δ 4.5–5.0 ppm .
  • Mass Spectrometry: Molecular ion peaks (M+H)+ for 9-benzyl derivatives typically range from m/z 226–331, as seen in and .

Q & A

Q. What are the common synthetic routes for 9-benzyl-3H-purin-6-one and its derivatives?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example:
  • N9-Benzylation : Use of trifluoromethanesulfonic acid (CF₃SO₃H) in anhydrous CH₂Cl₂ under reflux to introduce benzyl groups at the N9 position .
  • C6 Functionalization : Alkylation with ethyl bromoacetate in DMF using NaH as a base, followed by saponification to yield carboxylic acid derivatives .
  • Protection Strategies : Tetrahydropyranyl (THP) protection of purines to direct substitution at the C6 position, as seen in 6-arylpurine syntheses .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and coupling constants. For instance, ¹H NMR signals at δ 8.54 (s, 1H) and δ 5.63 (s, 2H) confirm benzyloxy groups in purine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Used to validate molecular formulas (e.g., HRMS-ESI m/z 285.09 [M+H]⁺ for benzyloxy-substituted purines) .
  • Chromatography : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in 9-benzylpurine syntheses?

  • Methodological Answer :
  • Catalyst Selection : Strong acids like CF₃SO₃H enhance electrophilic substitution at N9 .
  • Temperature Control : Reflux conditions (e.g., 6 hours in CH₂Cl₂) improve reaction completion .
  • Purification : Preparative TLC or silica gel chromatography minimizes byproducts. For example, using CHCl₃/ammoniacal MeOH (25:1) resolves complex mixtures .
  • Yield Variability : High yields (92%) are achievable with optimized saponification and precipitation steps .

Q. What strategies enable diverse substitution at C6 and N9 positions of the purine ring?

  • Methodological Answer :
  • Directed C–H Oxidation : Use of acetoxy groups to direct aromatic C–H functionalization, enabling regioselective substitution at C2 or C4 positions of aryl rings .
  • Biological Activity-Driven Design : Introduce substituents like isopropyl (N9) or 4-fluorophenyl (C6) to mimic bioactive 6,9-disubstituted purines with antitumor or antibacterial properties .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 8-benzylpurine derivatives under 8 bar pressure) while maintaining regioselectivity .

Q. How should researchers address contradictions in reported synthetic yields or byproduct formation?

  • Methodological Answer :
  • Comparative Analysis : Contrast high-yield routes (e.g., 92% via saponification ) with lower-yield methods (e.g., 57% in dibenzylamine deprotection ).
  • Byproduct Identification : Use LC-MS or ¹H NMR to detect impurities (e.g., incomplete deprotection or over-alkylation).
  • Replication Studies : Reproduce protocols from literature (e.g., NaH-mediated alkylation ) while adjusting stoichiometry or solvents.

Q. What methodologies are recommended for analyzing the biological activity of 9-benzylpurine derivatives?

  • Methodological Answer :
  • In Vitro Assays : Screen for antibacterial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with antitumor activity in cell lines (e.g., MCF-7) .
  • Enzyme Inhibition Studies : Use purified kinases or polymerases to assess binding affinity via fluorescence polarization or SPR (Surface Plasmon Resonance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.